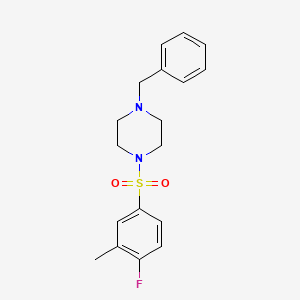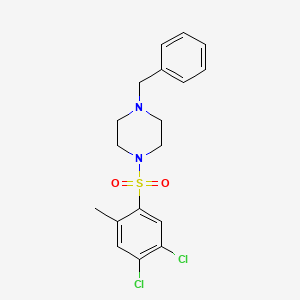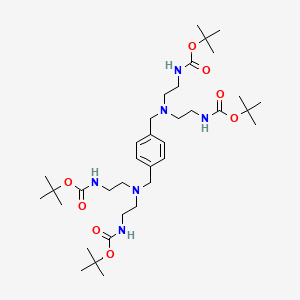
Ph-Bis(C1-N-(C2-NH-Boc)2)
描述
The compound “Ph-Bis(C1-N-(C2-NH-Boc)2)” is a complex organic molecule featuring multiple tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure suggests it may be used in peptide synthesis or as an intermediate in the preparation of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Ph-Bis(C1-N-(C2-NH-Boc)2)” typically involves multiple steps, including the protection of amine groups with Boc anhydride and subsequent coupling reactions. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such processes .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing automated systems to ensure precise control over reaction conditions. The use of flow microreactors can be particularly advantageous in industrial settings due to their scalability and ability to maintain consistent reaction conditions .
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The tert-butyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbamate or amine functionalities.
Substitution: The Boc groups can be substituted under acidic conditions to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or OsO₄ can be used.
Reduction: Common reducing agents include LiAlH₄ and NaBH₄.
Substitution: Acidic conditions, such as treatment with HCl or TFA, can remove Boc groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of Boc groups yields free amines, while oxidation can lead to the formation of carbonyl compounds .
科学研究应用
Chemistry
In chemistry, the compound is used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of amine functionalities during the assembly of complex peptides .
Biology
In biological research, the compound can be used to study the effects of protected amines on biological systems, providing insights into the role of amine functionalities in various biochemical processes .
Medicine
In medicinal chemistry, the compound may serve as an intermediate in the synthesis of pharmaceutical agents, particularly those involving peptide-based drugs .
Industry
In the chemical industry, the compound is used in the large-scale synthesis of complex organic molecules, benefiting from the stability and ease of removal of the Boc protecting groups .
作用机制
The mechanism of action for this compound primarily involves the protection and deprotection of amine groups. The Boc groups protect the amines from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amines. This allows for the stepwise assembly of complex molecules, such as peptides, by selectively protecting and deprotecting specific functional groups .
相似化合物的比较
Similar Compounds
N-Boc-protected amines: These compounds also feature Boc groups protecting amine functionalities.
Carbamate esters: Similar in structure, these compounds have carbamate groups protecting various functionalities.
Uniqueness
The uniqueness of “Ph-Bis(C1-N-(C2-NH-Boc)2)” lies in its multiple Boc-protected amine groups, making it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial .
属性
IUPAC Name |
tert-butyl N-[2-[[4-[[bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]methyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H64N6O8/c1-33(2,3)47-29(43)37-17-21-41(22-18-38-30(44)48-34(4,5)6)25-27-13-15-28(16-14-27)26-42(23-19-39-31(45)49-35(7,8)9)24-20-40-32(46)50-36(10,11)12/h13-16H,17-26H2,1-12H3,(H,37,43)(H,38,44)(H,39,45)(H,40,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDDHCKPZHRECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)CC1=CC=C(C=C1)CN(CCNC(=O)OC(C)(C)C)CCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)
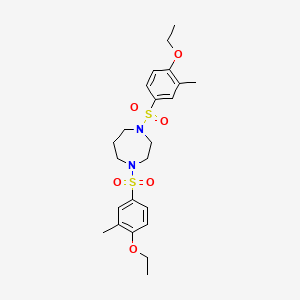
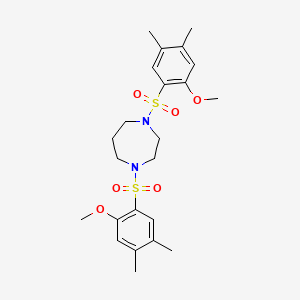
![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)
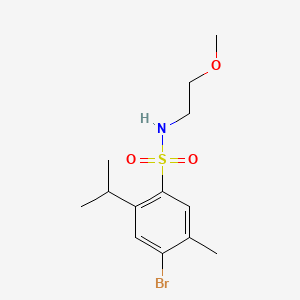
amine](/img/structure/B604870.png)
amine](/img/structure/B604871.png)
amine](/img/structure/B604872.png)
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)
![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)
